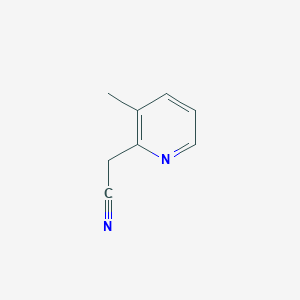

2-(3-Methylpyridin-2-YL)acetonitrile

CAS No.: 38203-11-1

Cat. No.: VC2274168

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38203-11-1 |

|---|---|

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 2-(3-methylpyridin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 |

| Standard InChI Key | MNRAMQREQUOGFK-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)CC#N |

| Canonical SMILES | CC1=C(N=CC=C1)CC#N |

Introduction

Physical and Chemical Properties

2-(3-Methylpyridin-2-YL)acetonitrile is characterized by its specific physical and chemical properties that determine its behavior in various chemical reactions and applications. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of 132.16300 . It exists as a nitrile derivative of methylpyridine, featuring a cyano group attached to a methylene linker at the 2-position of the pyridine ring.

Physical Properties

The physical properties of 2-(3-Methylpyridin-2-YL)acetonitrile are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 38203-11-1 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16300 |

| Physical State | Not specified in sources |

| Density | 1.056 g/cm³ |

| Boiling Point | 256.502°C at 760 mmHg |

| Melting Point | Not available |

| Flash Point | 98.7°C |

| Index of Refraction | 1.53 |

| Exact Mass | 132.06900 |

| LogP | 1.45608 |

| PSA | 36.68000 |

These physical properties indicate that 2-(3-Methylpyridin-2-YL)acetonitrile is a relatively stable compound with a high boiling point, which is typical for compounds with a pyridine core structure . The LogP value of 1.45608 suggests moderate lipophilicity, indicating potential membrane permeability which could be relevant for pharmaceutical applications .

Chemical Reactivity

The chemical reactivity of 2-(3-Methylpyridin-2-YL)acetonitrile is primarily determined by its functional groups. The nitrile group (C≡N) serves as an important site for various transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. The pyridine ring, with its basic nitrogen atom, can participate in coordination chemistry with metal ions and act as a nucleophile in certain reactions.

Synthetic Routes and Preparation Methods

The synthesis of 2-(3-Methylpyridin-2-YL)acetonitrile can be accomplished through several routes, with the most documented method involving the reaction of 2-Bromo-3-methylpyridine with acetonitrile under specific conditions.

Synthesis from 2-Bromo-3-methylpyridine

The primary synthetic route involves the reaction of 2-Bromo-3-methylpyridine with acetonitrile in the presence of n-butyllithium as a strong base, as detailed in the following procedure:

-

A solution of n-BuLi (2.5 N in hexanes, 7.92 mL, 19.8 mmol) is prepared at -78°C under nitrogen atmosphere.

-

Dry THF (75 mL) is added, followed immediately by a solution of dry acetonitrile (1.15 mL, 21.78 mmol) in anhydrous THF (30 mL) over a 5-minute period.

-

The resulting reaction mixture is stirred continuously at -78°C for 1 hour.

-

2-Bromo-3-methylpyridine (516 mg, 3 mmol) is added to the reaction mixture.

-

The mixture is stirred at -78°C for an additional hour, then warmed to room temperature and quenched with water.

-

The organic solvent is evaporated in vacuo, and the residue is dissolved in dichloromethane.

-

The organic layer is washed with brine, dried with magnesium sulfate, concentrated, and purified via column chromatography (20% ethyl acetate in hexanes).

-

This procedure affords the product quantitatively, with a mass spectral profile showing m/e=133 [M+1] .

This synthetic approach is notable for its efficiency, providing a high yield of the desired product under carefully controlled conditions.

Alternative Synthetic Approaches

While the literature primarily documents the method described above, alternative approaches to synthesizing 2-(3-Methylpyridin-2-YL)acetonitrile could potentially include:

-

Direct functionalization of 3-methylpyridine via metalation followed by reaction with appropriate cyanating agents.

-

Palladium-catalyzed cross-coupling reactions of appropriately substituted pyridines with cyanomethyl donors.

Applications in Chemical Synthesis

2-(3-Methylpyridin-2-YL)acetonitrile serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds.

In Heterocyclic Chemistry

The nitrile functionality in 2-(3-Methylpyridin-2-YL)acetonitrile makes it a versatile synthon for the construction of various heterocyclic systems. The cyano group can participate in cycloaddition reactions, condensations, and other transformations to generate complex heterocyclic scaffolds.

Structural Analysis and Characterization

The structural analysis of 2-(3-Methylpyridin-2-YL)acetonitrile involves various analytical techniques that provide insights into its molecular architecture and physical properties.

Spectroscopic Properties

While detailed spectroscopic data specific to 2-(3-Methylpyridin-2-YL)acetonitrile is limited in the provided search results, typical characterization methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be valuable for confirming the structure, with characteristic signals for the pyridine ring protons, methyl group, and methylene protons adjacent to the nitrile.

-

Infrared (IR) Spectroscopy: Expected to show a characteristic strong absorption band for the C≡N stretching vibration typically in the region of 2200-2260 cm⁻¹.

-

Mass Spectrometry: As noted in the synthesis procedure, mass spectral analysis shows m/e=133 [M+1], confirming the molecular weight of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume